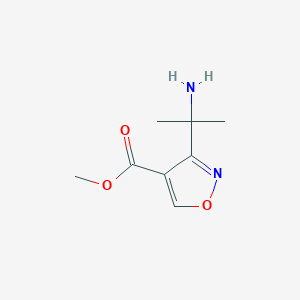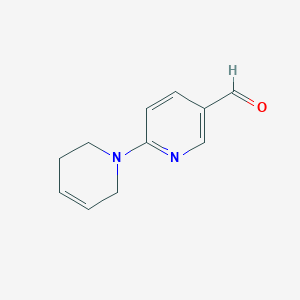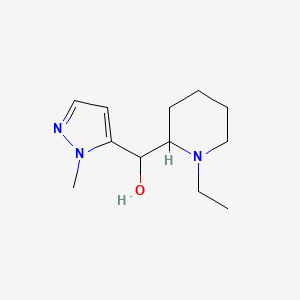
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate typically involves the reaction of 2-aminopropan-2-ol with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidizing agent like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylate derivatives, while reduction can produce amine-substituted oxazoles.
Applications De Recherche Scientifique
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,9)6-5(4-13-10-6)7(11)12-3/h4H,9H2,1-3H3 |
Clé InChI |
FGWZYWMASUOKCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NOC=C1C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B13238755.png)
![3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13238756.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13238758.png)
![5-[Bis(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13238759.png)

![3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one](/img/structure/B13238766.png)
amine](/img/structure/B13238772.png)


![2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13238785.png)

![5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B13238808.png)
![N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13238810.png)
![2,2-Dimethoxy-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13238816.png)
